molecular formula C8H18S B2749156 2,4,4-Trimethylpentane-1-thiol CAS No. 110502-19-7

2,4,4-Trimethylpentane-1-thiol

Cat. No.: B2749156
CAS No.: 110502-19-7
M. Wt: 146.29
InChI Key: QBYFFKSXZRCMQR-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentane-1-thiol is an organic compound with the molecular formula C8H18S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylpentane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2,4,4-trimethylpentan-1-ol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous flow of reactants and catalysts through the reactor, ensuring efficient conversion and high yield. The product is then purified through distillation and other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkane.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,4,4-Trimethylpentane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur-hydrogen bond can form covalent bonds with other molecules, leading to various chemical transformations. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentane: A hydrocarbon with similar structural features but lacks the thiol group.

    2,4,4-Trimethylpentan-1-ol: An alcohol with a hydroxyl group instead of a thiol group.

    2,4,4-Trimethylpentane-1-sulfonic acid: An oxidized form of the thiol.

Uniqueness

2,4,4-Trimethylpentane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in various chemical reactions and applications that other similar compounds cannot achieve.

Properties

IUPAC Name

2,4,4-trimethylpentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYFFKSXZRCMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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